Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Catalog No.
S695842
CAS No.
460094-92-2
M.F
C10H16N2O2
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

CAS Number

460094-92-2

Product Name

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

IUPAC Name

ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C10H16N2O2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-4,6-8H2,1H3

InChI Key

FQXSZQCXVCEMJN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)CC#N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC#N

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate (CAS: 460094-92-2) is a pre-functionalized piperidine building block featuring a reactive cyanomethyl group at the N1 position and an ethyl ester at the C4 position. In medicinal chemistry and process scale-up, this compound is procured to streamline the synthesis of 1-(2-aminoethyl)piperidine derivatives. By providing orthogonal reactivity—where the nitrile can be selectively reduced while the ester remains intact for subsequent amidation or hydrolysis—this scaffold eliminates the need for de novo N-alkylation steps. Its esterified form maintains high organic-phase solubility, making it a direct-to-use intermediate for library generation and Active Pharmaceutical Ingredient (API) development [1].

Attempting to substitute this specific compound with its unalkylated precursor, ethyl piperidine-4-carboxylate, forces the buyer to perform an in-house N-alkylation using chloroacetonitrile or bromoacetonitrile. These reagents are highly toxic (chloroacetonitrile LD50 ~71 mg/kg) and require stringent Environment, Health, and Safety (EHS) controls, significantly increasing operational overhead. Furthermore, substituting with the free acid variant, 1-(cyanomethyl)piperidine-4-carboxylic acid, introduces severe solubility bottlenecks; the zwitterionic nature of the free acid complicates liquid-liquid extraction and drops recovery yields to 60-70%. Procuring the pre-assembled ethyl ester bypasses these handling hazards and purification bottlenecks, ensuring reproducible integration into downstream synthetic sequences [1].

EHS Risk Mitigation and Step-Economy in Scaffold Assembly

Procuring the pre-alkylated ethyl 1-(cyanomethyl)piperidine-4-carboxylate directly eliminates the need for in-house N-alkylation using haloacetonitriles. Handling chloroacetonitrile introduces significant EHS risks due to its toxicity (LD50 ~71 mg/kg) and volatility. By starting with the pre-assembled scaffold, process chemists bypass this step, which typically incurs a 15-20% yield penalty due to side reactions and purification losses. This direct procurement strategy improves overall sequence throughput [1].

Evidence DimensionSynthetic steps and hazardous reagent handling
Target Compound Data0 N-alkylation steps; 0 exposure to chloroacetonitrile
Comparator Or BaselineEthyl piperidine-4-carboxylate (requires 1 step with chloroacetonitrile, LD50 ~71 mg/kg)
Quantified DifferenceEliminates 1 hazardous synthetic step and avoids ~15-20% typical yield loss associated with N-alkylation purification
ConditionsStandard laboratory or pilot-plant scale synthesis of N-alkylated piperidines

Eliminating the use of highly toxic, lachrymatory alkylating agents reduces EHS compliance costs and accelerates time-to-target in drug discovery workflows.

Organic Phase Processability and Extraction Efficiency

The ethyl ester functionality of CAS 460094-92-2 provides necessary lipophilicity for standard organic phase processing. When compared to the free acid analog, 1-(cyanomethyl)piperidine-4-carboxylic acid, the ethyl ester exhibits significantly higher solubility in solvents like ethyl acetate and dichloromethane. The free acid's zwitterionic character restricts it to aqueous or highly polar phases, often dropping extraction recoveries to 60-70% and requiring reverse-phase purification. The ethyl ester enables >95% recovery via simple liquid-liquid extraction [1].

Evidence DimensionOrganic extraction recovery (DCM/EtOAc)
Target Compound Data>95% recovery via standard aqueous workup
Comparator Or Baseline1-(Cyanomethyl)piperidine-4-carboxylic acid (~60-70% recovery)
Quantified Difference25-35% improvement in extraction recovery
ConditionsStandard aqueous/organic liquid-liquid extraction workflows

High organic solubility allows for rapid, scalable purification without the need for expensive and time-consuming reverse-phase chromatography.

Orthogonal Reactivity for Chemoselective Transformations

The bifunctional nature of ethyl 1-(cyanomethyl)piperidine-4-carboxylate allows for chemoselective downstream modifications. The cyanomethyl group can be selectively reduced to a primary amine (e.g., via catalytic hydrogenation) without cleaving the ethyl ester. In contrast, using a dinitrile analog such as 1-(cyanomethyl)piperidine-4-carbonitrile leads to competing reductions and complex product mixtures. The ester acts as an orthogonally stable handle that can be independently hydrolyzed or reacted with amines later in the sequence .

Evidence DimensionChemoselectivity during nitrile reduction
Target Compound DataSelective reduction of N-cyanomethyl group with intact ester
Comparator Or Baseline1-(Cyanomethyl)piperidine-4-carbonitrile (yields mixed primary amines)
Quantified DifferenceEnables orthogonal deprotection/functionalization not possible with dinitrile analogs
ConditionsStandard nitrile reduction conditions (e.g., Raney Ni/H2 or BH3.THF)

Orthogonal reactivity is critical for synthesizing complex, multi-functionalized APIs without requiring additional protection/deprotection steps.

Synthesis of GPCR Ligands and Kinase Inhibitors

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is utilized in the development of GPCR ligands and kinase inhibitors that require a basic 1-(2-aminoethyl)piperidine pharmacophore. The cyanomethyl group is reduced to a primary amine, which is then coupled with heteroaryl chlorides, while the C4-ester is retained for subsequent structural elaboration[1].

Development of Bicyclic and Spirocyclic Scaffolds

In library generation, this bifunctional building block serves as a precursor for heterocycles. Following the reduction of the nitrile, the C4-ester is utilized in intramolecular cyclizations or cross-coupling reactions to generate conformationally restricted bicyclic systems [2].

Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetics

After selective hydrolysis of the ester or reduction of the nitrile, the resulting derivatives are incorporated into peptidomimetics. The pre-installed N-alkyl spacer provides a defined geometric constraint, avoiding the 15-20% yield loss associated with late-stage alkylation of unalkylated piperidines in solid-phase workflows [3].

XLogP3

0.8

Dates

Last modified: 08-15-2023

Explore Compound Types